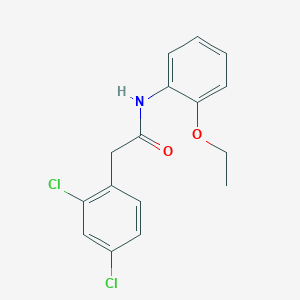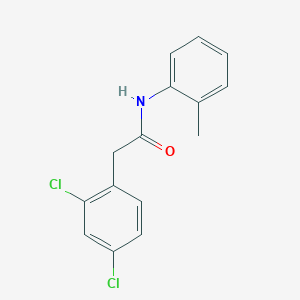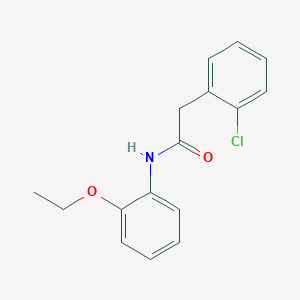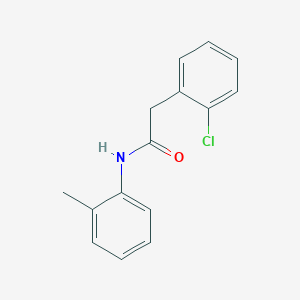![molecular formula C18H13ClO4 B270265 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone, also known as BMH-21, is a synthetic compound that has gained attention in the field of cancer research. This compound is a potential anticancer agent that has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone involves the inhibition of the activity of topoisomerase II, which leads to DNA damage and cell cycle arrest. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone also induces the expression of p53, a tumor suppressor protein that plays a critical role in regulating the cell cycle and preventing the development of cancer. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. Another advantage is that 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been found to have a relatively low toxicity profile, which makes it a potential candidate for further development as an anticancer agent. However, one limitation of using 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone in lab experiments is that it is a synthetic compound, which means that it may have limited availability and may be expensive to produce.
Orientations Futures
For the study of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone include further investigation of its mechanism of action and potential molecular targets, as well as its efficacy in animal models of cancer and the development of new synthetic analogs.
Méthodes De Synthèse
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone was first synthesized by a group of researchers at the University of California, San Francisco. The synthesis of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone involves the condensation of 4-chlorobenzoyl chloride with 3-methyl-2-benzofuranone in the presence of a base, followed by the addition of ethyl acetoacetate and a catalytic amount of zinc chloride. The resulting product is then subjected to hydrolysis and decarboxylation to yield 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone.
Applications De Recherche Scientifique
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propriétés
Nom du produit |
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone |
|---|---|
Formule moléculaire |
C18H13ClO4 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
1-[2-(4-chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C18H13ClO4/c1-9-13-7-14(10(2)20)15(21)8-16(13)23-18(9)17(22)11-3-5-12(19)6-4-11/h3-8,21H,1-2H3 |
Clé InChI |
UJMPKBAHOUUKBV-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)
![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)

![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)








![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)